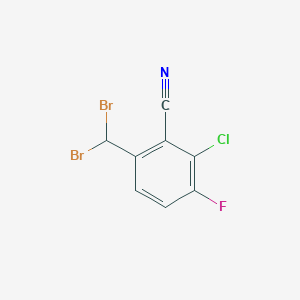

(1S)-1-(3-溴-4-氟苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a chiral molecule that is closely related to the compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar molecules that can help infer the properties and synthesis of the target compound. For instance, (S)-(-)-1-(4-fluorophenyl)ethanol, which is an intermediate in the synthesis of various pharmacologically active compounds, including a CCR5 antagonist for HIV protection and a component in antimalarial and Alzheimer's disease treatments .

Synthesis Analysis

The synthesis of related compounds involves enantioselective processes. For example, the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone catalyzed by Daucus carota cells has been used to obtain (S)-(-)-1-(4-fluorophenyl)ethanol . This bioreduction process can be optimized by adding exogenous reducing agents such as ethanol, isopropanol, or glucose, which affect both the yield and the enantioselectivity of the product. The yield and optical purity of the product can vary significantly depending on the conditions and duration of the reaction .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically. For instance, the optimized molecular structure and corresponding vibrational assignments of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone have been studied, with the geometrical parameters aligning with X-ray diffraction (XRD) data . Similarly, the molecular structure of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has been analyzed, providing insights into the stability of the molecule through hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on their frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These analyses help determine the charge transfer within the molecule and identify the most reactive parts, which in the case of the studied compounds, is often the carbonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been explored through various computational methods. The molecular electrostatic potential (MEP) analysis reveals the distribution of charges across the molecule, which is crucial for understanding its reactivity and interactions with other molecules. The first hyperpolarizability has also been calculated to assess the potential of these compounds in nonlinear optics . Molecular docking studies suggest that certain functional groups, such as the fluorine atom and the ethanone group, are critical for binding, indicating potential inhibitory activity against target proteins like TPII, which could lead to anti-neoplastic properties .

科学研究应用

合成化学和材料科学

- 溴代氟化合物的合成:2-氟-4-溴联苯的实用合成方法,它是制造非甾体抗炎和镇痛物质氟比洛芬的关键中间体。该方法解决了与传统合成路线相关的高成本和有毒副产物的问题,突出了为溴代氟化合物开发高效且环保的合成方法的重要性 (Qiu 等,2009)。

环境科学

- 溴化阻燃剂 (BFR):对室内空气、灰尘、消费品和食品中新型溴化阻燃剂 (NBFR) 出现的综述,强调了需要进一步研究它们的出现、环境归宿和毒性。这项研究强调了溴代氟化化合物及其衍生物对环境的影响,强调了监测和监管这些物质以保护人类健康和环境的重要性 (Zuiderveen 等,2020)。

生物化学和药理学

- 毒理学研究:对分子成像至关重要的有机荧光团的毒性研究,强调了在临床应用前评估含氟化合物的安全性的必要性。这一研究领域对于确保溴代氟化化合物在医学诊断和治疗中的安全使用至关重要,突出了这些物质对人类健康的有益和潜在有害影响之间的复杂平衡 (Alford 等,2009)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

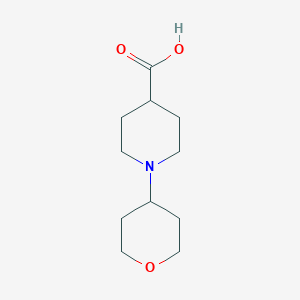

IUPAC Name |

(1S)-1-(3-bromo-4-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIOVUXOLMANJU-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol | |

CAS RN |

929884-46-8 |

Source

|

| Record name | (1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)